molecular formula C11H12F2N2O B8182446 (4-Amino-2-methylphenyl)(3,3-difluoroazetidin-1-yl)methanone

(4-Amino-2-methylphenyl)(3,3-difluoroazetidin-1-yl)methanone

Cat. No.: B8182446
M. Wt: 226.22 g/mol
InChI Key: FOTYDJMWKMFTSL-UHFFFAOYSA-N
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Description

(4-Amino-2-methylphenyl)(3,3-difluoroazetidin-1-yl)methanone is an organic compound that features a unique combination of an amino group, a methyl group, and a difluoroazetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-2-methylphenyl)(3,3-difluoroazetidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the appropriate substituted aniline and subject it to a series of reactions to introduce the difluoroazetidine moiety. This can involve:

    Nitration: of the starting aniline to introduce a nitro group.

    Reduction: of the nitro group to an amino group.

    Acylation: to introduce the methanone group.

    Cyclization: to form the difluoroazetidine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

(4-Amino-2-methylphenyl)(3,3-difluoroazetidin-1-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro compounds, while reduction of the carbonyl group can yield alcohols.

Scientific Research Applications

(4-Amino-2-methylphenyl)(3,3-difluoroazetidin-1-yl)methanone has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may have potential as enzyme inhibitors or receptor modulators.

    Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (4-Amino-2-methylphenyl)(3,3-difluoroazetidin-1-yl)methanone would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The difluoroazetidine ring could play a crucial role in binding interactions due to its unique electronic properties.

Comparison with Similar Compounds

Similar Compounds

  • (3-amino-2,4-difluorophenyl)(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone
  • (4-Amino-2-methylphenyl)(3,3-difluoroazetidin-1-yl)methanone

Uniqueness

This compound is unique due to the presence of the difluoroazetidine ring, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of new compounds with potentially enhanced biological activity or material properties.

Properties

IUPAC Name

(4-amino-2-methylphenyl)-(3,3-difluoroazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2N2O/c1-7-4-8(14)2-3-9(7)10(16)15-5-11(12,13)6-15/h2-4H,5-6,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOTYDJMWKMFTSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)C(=O)N2CC(C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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